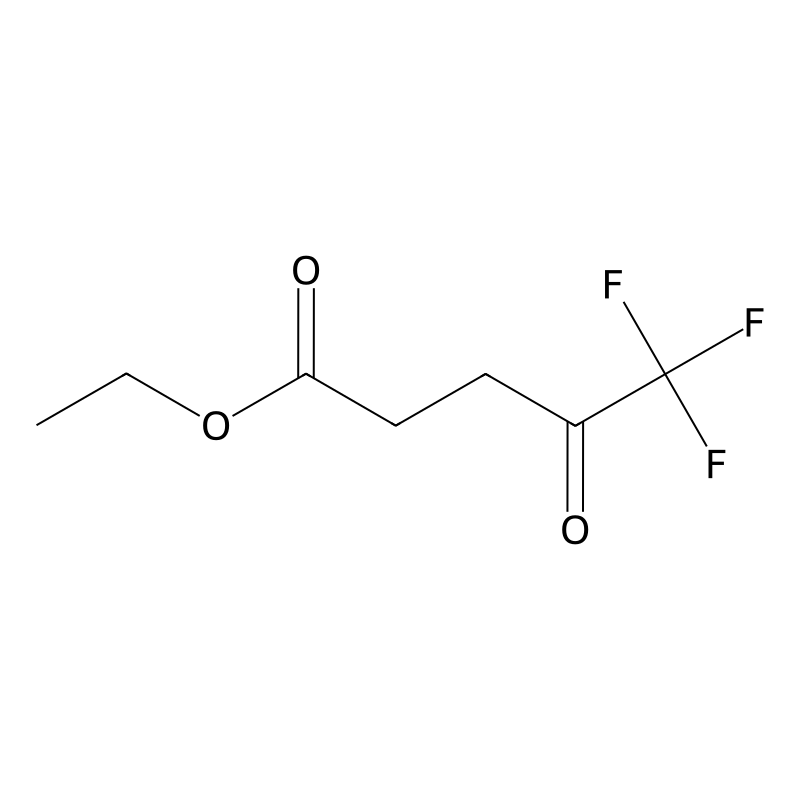Ethyl 5,5,5-trifluoro-4-oxopentanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 5,5,5-trifluoro-4-oxopentanoate is a fluorinated organic compound with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol. It is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity. The compound is identified by its CAS number 70961-05-6 and has been studied for various applications in synthetic chemistry and medicinal chemistry due to its unique structure and biological activities .
Organic Synthesis:
- The compound possesses a reactive carbonyl group (C=O) and a trifluoromethyl (CF3) group, both of which are commonly used functional groups in organic synthesis. The carbonyl group can participate in various reactions like condensation reactions for creating new carbon-carbon bonds. The trifluoromethyl group can influence the reactivity of the molecule and can be a useful building block for fluorinated organic compounds [].
Medicinal Chemistry:
- The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of a molecule, making it a potentially attractive group for exploring new drug candidates []. Researchers might investigate Ethyl 5,5,5-trifluoro-4-oxopentanoate as a starting material for synthesizing novel bioactive compounds.
Material Science:
- Fluorinated molecules often possess unique properties such as thermal and chemical stability. Ethyl 5,5,5-trifluoro-4-oxopentanoate could be of interest for researchers exploring the development of novel fluorinated materials with specific functionalities due to the presence of the trifluoromethyl group [].
Chemical intermediate:
- The molecule's structure suggests it could be a valuable intermediate in the synthesis of more complex molecules with desired properties. Researchers might utilize Ethyl 5,5,5-trifluoro-4-oxopentanoate as a building block to access more intricate molecules of interest.
Important Note:
- Limited information exists on the specific research applications of Ethyl 5,5,5-trifluoro-4-oxopentanoate. Further research is needed to explore its potential in various scientific disciplines.
- Nucleophilic Addition: The carbonyl group in the compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl group.
- Esterification: The compound can react with alcohols to form new esters, particularly under acidic conditions.
- Hydrolysis: In the presence of water, it can hydrolyze to regenerate the corresponding carboxylic acid and alcohol.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions are fundamental in synthetic organic chemistry for constructing more complex molecules .
The biological activity of ethyl 5,5,5-trifluoro-4-oxopentanoate has garnered interest due to its potential pharmacological properties. Preliminary studies suggest that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound may show:
- Antimicrobial Properties: Similar fluorinated compounds have demonstrated effectiveness against various bacteria and fungi.
- Anticancer Activity: Some studies indicate that fluorinated compounds can inhibit cancer cell proliferation.
- Enzyme Inhibition: The trifluoromethyl group may enhance binding affinity to certain enzymes, making it a candidate for enzyme inhibition studies.
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Ethyl 5,5,5-trifluoro-4-oxopentanoate can be synthesized through various methods, including:
- Fluorination Reactions: Starting from a suitable precursor such as ethyl acetoacetate, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
- Michael Addition: A Michael addition reaction involving trifluoroacetyl compounds and suitable nucleophiles can yield this compound.
- Condensation Reactions: Condensation of ethyl acetoacetate with trifluoroacetic anhydride followed by hydrolysis leads to the desired product.
These synthetic routes highlight the versatility of ethyl 5,5,5-trifluoro-4-oxopentanoate as a building block in organic synthesis .
Ethyl 5,5,5-trifluoro-4-oxopentanoate finds applications in various fields:
- Pharmaceuticals: As a potential drug candidate due to its biological activity.
- Agricultural Chemicals: Its antimicrobial properties may be utilized in developing agrochemicals.
- Material Science: Used as a building block for synthesizing fluorinated polymers or materials with specific properties.
The unique properties imparted by the trifluoromethyl group make it valuable in these applications .
Ethyl 5,5,5-trifluoro-4-oxopentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| Ethyl 5-oxo-6,6,6-trifluorohexanoate | 898776-52-8 | 1.00 | Longer carbon chain with similar trifluoromethyl group |
| Ethyl 5,5-difluoro-4-oxopentanoate | 1161004-57-4 | 0.95 | Contains two fluorine atoms instead of three |
| Methyl 6,6,6-trifluoro-5-oxohexanoate | 1161004-61-0 | 0.95 | Methyl ester variant with a longer carbon chain |
| Methyl 7,7,7-trifluoro-6-oxoheptanoate | 141023-00-9 | 0.95 | Longer chain and different positioning of functional groups |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | 0.93 | Different position of the oxo group |
Ethyl 5,5,5-trifluoro-4-oxopentanoate stands out due to its specific combination of three fluorine atoms and its position within the pentanoate structure, which may confer unique chemical reactivity and biological properties compared to these similar compounds .
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








